![molecular formula C22H26N4O4S B2520712 3,4,5-Trimethoxy-N-[2-(4-Methylpiperazin-1-yl)-1,3-Benzothiazol-6-yl]benzamid CAS No. 1105252-08-1](/img/structure/B2520712.png)
3,4,5-Trimethoxy-N-[2-(4-Methylpiperazin-1-yl)-1,3-Benzothiazol-6-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a benzothiazole moiety and a piperazine ring. These structural features are commonly found in molecules with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the possible synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives with biological activity often involves the formation of Schiff's bases and the use of microwave-assisted reactions for efficiency. For example, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, which is a solvent-free and time-efficient method . Similarly, the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involved heterocyclization of corresponding thioureas . These methods could potentially be adapted for the synthesis of 3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be studied using computational methods such as Hartree-Fock and density functional theory (DFT). These methods help in predicting the conformational stability and vibrational spectra of the molecules . The molecular geometry and vibrational frequencies calculated in the ground state can provide insights into the most stable conformers and the electronic properties such as HOMO and LUMO energies, which are indicative of charge transfer within the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzothiazole and benzamide moieties. The presence of a piperazine ring, as seen in similar compounds, suggests potential interactions with biological targets, possibly through hydrogen bonding or ionic interactions . The reactivity can also be studied through molecular docking studies to predict the probable mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, stability, and pharmacokinetic properties, can be predicted using computational ADMET studies. These studies help in understanding the drug-like behavior of the compounds and their potential as oral drugs . The presence of methoxy groups and a piperazine ring in the compound of interest suggests good oral bioavailability and potential for crossing biological membranes.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde bei der Synthese neuer Derivate verwendet, die vielversprechende Antitumoraktivität gezeigt haben . Diese Derivate wurden durch die Click-Reaktion von (E)-N-(Prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamid mit verschiedenen Arylaziden hergestellt . Die meisten der getesteten Verbindungen zeigten eine ausgeprägte Aktivität gegen sowohl MCF-7- als auch A549-Krebszelllinien .
Antivirale Eigenschaften
Untersuchungen haben gezeigt, dass TMCA-Ester- und Amid-Analoga, zu denen auch diese Verbindung gehört, ein Potenzial als antivirale Mittel besitzen . Dies ist Teil einer größeren Bandbreite an medizinischen Eigenschaften, die diese Analoga besitzen .
ZNS-Wirkstoffe
Die gleichen TMCA-Ester- und Amid-Analoga wurden auch hinsichtlich ihres Potenzials als ZNS (zentrales Nervensystem)-Wirkstoffe untersucht . Dies könnte neue Möglichkeiten für Behandlungen in der Neurologie und Psychiatrie eröffnen .
Antibakterielle Aktivität
Während einige verwandte Verbindungen antibakterielle Aktivität gezeigt haben, ist es wichtig zu beachten, dass nicht alle Verbindungen in dieser Familie diese Eigenschaft aufweisen . So zeigten beispielsweise bestimmte synthetisierte und charakterisierte Chalkone keine Aktivität gegen grampositive und gramnegative Bakterien .
Entzündungshemmende Mittel
TMCA-Ester- und Amid-Analoga, einschließlich dieser Verbindung, wurden hinsichtlich ihrer entzündungshemmenden Eigenschaften untersucht . Dies könnte möglicherweise zu neuen Behandlungen für eine Vielzahl von entzündlichen Erkrankungen führen .
Hämatologische Wirkstoffe
Diese Analoga wurden auch hinsichtlich ihres Potenzials als hämatologische Wirkstoffe untersucht . Dies könnte Auswirkungen auf die Behandlung verschiedener Bluterkrankungen haben .
Antiproliferative Aktivitäten
Diese Verbindung wurde bei der Synthese neuer Antitubulin-Wirkstoffe verwendet, die in vitro antiproliferative Aktivitäten gegen ein Panel von drei verschiedenen Krebszelllinien (L1210, CEM und HeLa) gezeigt haben .
Wirkmechanismus
Target of Action
The primary targets of this compound are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . By inhibiting Hsp90, it disrupts the folding and stability of many oncogenic proteins, leading to their degradation . By inhibiting TrxR, it increases oxidative stress in cells . By inhibiting HLSD1, it alters the epigenetic regulation of gene expression . By inhibiting ALK2, P-gp, and platelet-derived growth factor receptor β, it affects various signaling pathways involved in cell growth, drug resistance, and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest, apoptosis, increased oxidative stress, altered gene expression, and disrupted signaling pathways . These effects can lead to the inhibition of cell growth, reduction of drug resistance, and suppression of angiogenesis .
Biochemische Analyse
Biochemical Properties
Compounds with similar trimethoxyphenyl (TMP) groups have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and enzymes .
Cellular Effects
A derivative of a similar compound demonstrated neuroprotective effects by preventing cell death caused by oxidative stress .
Molecular Mechanism
Compounds with similar TMP groups have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other proteins .
Temporal Effects in Laboratory Settings
A similar compound demonstrated neuroprotective effects over time in a mouse model of Parkinson’s disease .
Dosage Effects in Animal Models
A similar compound demonstrated beneficial effects at a dosage of 10 mg/kg in a mouse model of Parkinson’s disease .
Metabolic Pathways
A similar compound demonstrated effects on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-7-9-26(10-8-25)22-24-16-6-5-15(13-19(16)31-22)23-21(27)14-11-17(28-2)20(30-4)18(12-14)29-3/h5-6,11-13H,7-10H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRIXRNPGTLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
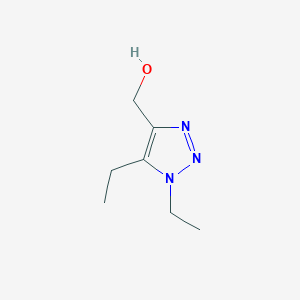
![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)
![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)
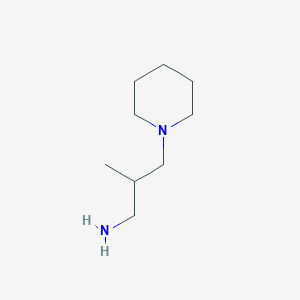
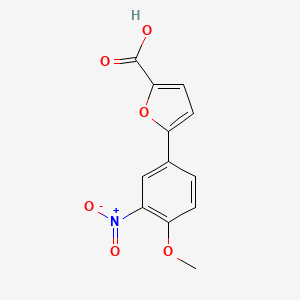
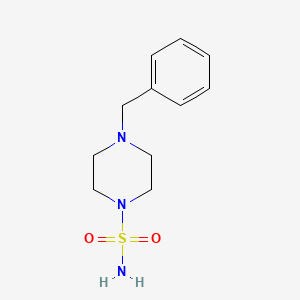
![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)
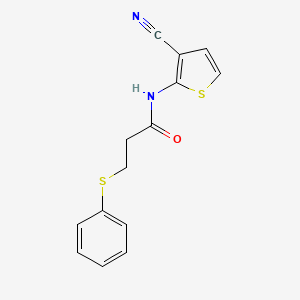

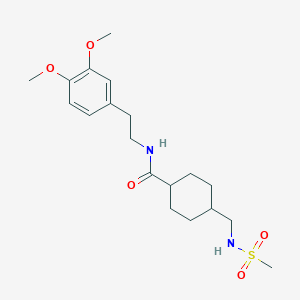
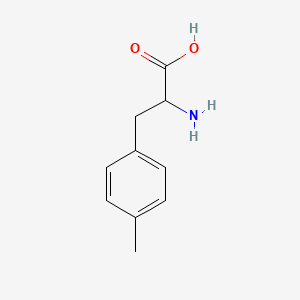
![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)